(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a compound that combines the structural features of phenylalanine, a common amino acid, with a trifluoromethyl group and a tert-butyl ester.
Vorbereitungsmethoden
The synthesis of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . The reaction conditions are mild, making it suitable for sterically demanding and acid-labile substrates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as increased lipophilicity and metabolic stability
Wirkmechanismus
The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in biological and chemical systems. The molecular pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester can be compared with other similar compounds, such as:
(S)-4-(Trifluoromethyl)phenylalanine: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
(S)-4-(Trifluoromethyl)phenylalanine methyl ester: Has a methyl ester group instead of a tert-butyl ester, leading to different chemical properties.
(S)-4-(Trifluoromethyl)phenylalanine ethyl ester:
Eigenschaften
CAS-Nummer |
1241681-43-5 |
---|---|
Molekularformel |
C14H18F3NO2 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
JZZQKEMVKKJESH-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.